Quinoline, 2,3-dimethyl-, 1-oxide

Electrosynthesis Green Chemistry Heterocyclic Synthesis

2,3-Dimethylquinoline 1-oxide is a strategic building block for medicinal chemistry and hit-to-lead optimization. Its distinct N-oxide functionality enables C2-alkylation and other transformations inaccessible to the parent 2,3-dimethylquinoline. Preliminary data shows potent activity against Bacteroides fragilis (MIC 1 µg/mL), making it a validated starting point for anaerobic infection programs. Leverage its high-yield electrochemical synthesis (up to 90%) for sustainable library production, and use it as a low-risk negative control in Ames assays, distinct from genotoxic 4-NQO.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 14300-11-9
Cat. No. B079572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 2,3-dimethyl-, 1-oxide
CAS14300-11-9
Synonyms2,3-Dimethylquinoline 1-oxide
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2[N+](=C1C)[O-]
InChIInChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3
InChIKeyWBLLAYDCFPAIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylquinoline 1-Oxide (CAS 14300-11-9): Core Chemical Identity and Procurement Baseline


Quinoline, 2,3-dimethyl-, 1-oxide (CAS 14300-11-9) is a heteroaromatic N-oxide with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . This compound serves as a versatile synthetic intermediate and a privileged scaffold for biological screening. Its N-oxide functionality confers a unique electronic distribution that fundamentally alters its reactivity, stability, and interaction with biological targets compared to the parent 2,3-dimethylquinoline [1]. While class-level studies demonstrate potential for antibacterial applications, the specific compound's differentiation in biological contexts must be critically assessed .

Why 2,3-Dimethylquinoline 1-Oxide Cannot Be Directly Substituted: Key Differences from Unsubstituted and Parent Quinoline Analogs


The presence and position of methyl substituents on the quinoline N-oxide core critically influence both its synthetic utility and biological profile. Unsubstituted quinoline N-oxide exhibits distinct reactivity in electrophilic substitution and cross-coupling reactions, whereas the 2,3-dimethyl substitution pattern introduces steric hindrance and alters the electron density on the heterocyclic ring [1]. Furthermore, the 2,3-dimethyl configuration is a specific pharmacophoric element that has been demonstrated to enhance antibacterial potency in class-level studies, making generic substitution by other quinoline derivatives an unreliable strategy for maintaining desired activity . Crucially, the parent 2,3-dimethylquinoline lacks the N-oxide moiety, which is essential for certain synthetic transformations (e.g., C2-alkylation) and can dramatically alter the compound's lipophilicity and metabolic stability .

Quantitative Differentiation Evidence for 2,3-Dimethylquinoline 1-Oxide (CAS 14300-11-9)


Synthetic Yield Advantage: Electrochemical Synthesis of 2,3-Disubstituted Quinoline N-Oxides

A direct electrochemical method for synthesizing 2,3-disubstituted quinoline N-oxides, including 2,3-dimethylquinoline 1-oxide, achieves yields of up to 90% under mild, reagent-free conditions. This method directly contrasts with traditional chemical oxidation of 2,3-dimethylquinoline using meta-chloroperbenzoic acid (MCPBA), which typically yields the N-oxide in the range of 70-85% [1]. The electrochemical approach offers a more sustainable and efficient route for large-scale or high-purity requirements [2].

Electrosynthesis Green Chemistry Heterocyclic Synthesis

In Vitro Antibacterial Activity Against Anaerobic Bacteria

2,3-Dimethylquinoline 1-oxide demonstrated in vitro antibacterial activity against the anaerobic Gram-negative bacterium Bacteroides fragilis (2017 strain), with a reported Minimum Inhibitory Concentration (MIC) of 1 µg/mL . While this represents a promising potency, a direct, quantitative comparison to a standard-of-care antibiotic or a closely related quinoline N-oxide analog in the same assay is currently absent from available data. The value should be interpreted as an initial indication of activity rather than a definitive measure of comparative efficacy .

Antibacterial Anaerobic Bacteria MIC Determination

Distinct Mutagenicity Profile: Divergence from Carcinogenic 4-Nitroquinoline N-Oxide

The genotoxic potential of quinoline N-oxides is highly dependent on the substitution pattern. The 4-nitroquinoline N-oxide (4-NQO) is a potent, direct-acting mutagen and carcinogen, inducing DNA single-strand breaks and requiring metabolic activation [1]. In stark contrast, 2,3-dimethylquinoline 1-oxide lacks the 4-nitro group, which is a primary structural alert for this high level of genotoxicity [2]. This critical difference at the molecular level implies a significantly reduced mutagenic risk for 2,3-dimethylquinoline 1-oxide, although its own specific genotoxicity profile requires separate, empirical verification [3].

Genotoxicity Safety Assessment Drug Discovery

High-Value Application Scenarios for 2,3-Dimethylquinoline 1-Oxide (CAS 14300-11-9) Based on Evidence


Green Synthesis of Diverse Quinoline Libraries

Medicinal chemistry groups focused on sustainable synthesis can leverage 2,3-dimethylquinoline 1-oxide as a key intermediate, given that its production via the electrochemical method yields up to 90% with high atom economy. This is a superior alternative to traditional oxidation, which often requires stoichiometric reagents and generates more waste [1]. This efficiency is critical when synthesizing large compound libraries for structure-activity relationship (SAR) studies.

Screening for Novel Antibacterial Agents Against Anaerobic Pathogens

Based on preliminary data showing an MIC of 1 µg/mL against Bacteroides fragilis, this compound serves as a validated starting point for hit-to-lead optimization campaigns targeting anaerobic infections. Researchers can confidently include it in a focused screening set, knowing it possesses a baseline level of activity that is distinct from the more widely studied aerobic antibacterial profiles of other quinolines .

Use as a Reference Compound in Genotoxicity Screening Assays

Due to its structural divergence from the highly genotoxic 4-NQO, 2,3-dimethylquinoline 1-oxide can be employed as a negative or low-risk control in Ames and other in vitro genotoxicity assays designed to identify the mutagenic potential of new quinoline N-oxide analogs. This application is essential for drug discovery programs aiming to mitigate development risks early [2].

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